
Semax (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semax (acetate): is a synthetic peptide derived from the adrenocorticotropic hormone. It is composed of seven amino acid residues: methionyl-glutamyl-histidyl-phenylalanyl-prolylglycyl-proline. Semax (acetate) is primarily known for its nootropic, neuroprotective, and neurorestorative properties. It has been extensively studied and used in Russia for various medical conditions, including brain trauma, stroke, and cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Semax (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Semax (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Semax (acetate) can undergo various chemical reactions, including:
Oxidation: The methionine residue in Semax (acetate) can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in Semax (acetate) can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide-containing Semax (acetate).
Reduction: Restored methionine-containing Semax (acetate).
Substitution: Various analogs of Semax (acetate) with modified amino acid sequences.
Scientific Research Applications
Semax (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its effects on neurogenesis, synaptogenesis, and neuroprotection.
Medicine: Used in clinical studies for treating cognitive disorders, stroke, and brain trauma. It has shown potential in enhancing cognitive function, memory, and learning.
Industry: Explored for its potential in developing neuroprotective drugs and cognitive enhancers.
Mechanism of Action
Semax (acetate) exerts its effects through several mechanisms:
Neurotransmitter Modulation: It modulates the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for mood, attention, and memory.
Brain-Derived Neurotrophic Factor (BDNF): Semax (acetate) promotes the release of BDNF, a protein essential for the growth, function, and survival of neurons. This supports neurogenesis and synaptogenesis.
Melanocortin Receptors: Semax (acetate) may act through melanocortin receptors, which are involved in various physiological processes, including appetite, sexual arousal, and mental processes
Comparison with Similar Compounds
Semax (acetate) can be compared with other similar compounds, such as:
N-Acetyl Semax: A derivative of Semax (acetate) with enhanced stability and longer-lasting effects. It is known for its stronger impact on memory retention.
Selank: Another peptide with nootropic and anxiolytic properties. While Selank is more focused on reducing anxiety and stress, Semax (acetate) is primarily used for cognitive enhancement and neuroprotection.
Adrenocorticotropic Hormone (ACTH): The parent hormone from which Semax (acetate) is derived. .
Semax (acetate) stands out due to its specific neuroprotective and cognitive-enhancing properties, making it a unique and valuable compound in scientific research and medicine.
Properties
Molecular Formula |
C39H55N9O12S |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
SIUVGMURDLGHSO-IGCYJKAMSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


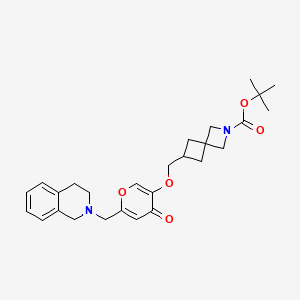
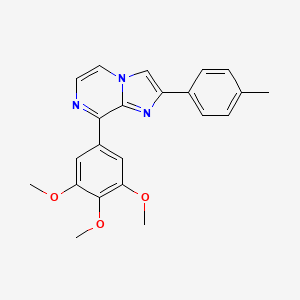

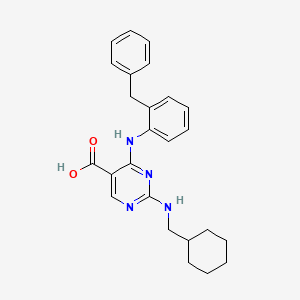
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)
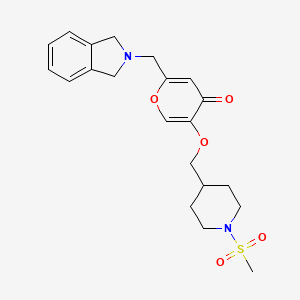
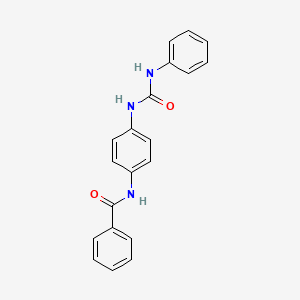
![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)


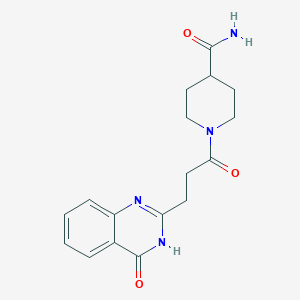
![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)
![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)
